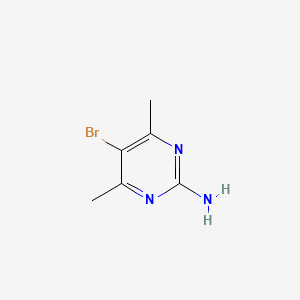

2-Amino-5-bromo-4,6-dimethylpyrimidine

Description

2-Amino-5-bromo-4,6-dimethylpyrimidine (CAS: 4214-57-7) is a brominated pyrimidine derivative with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . This compound features a pyrimidine ring substituted with an amino group at position 2, bromine at position 5, and methyl groups at positions 4 and 4. Its structural uniqueness arises from the electron-withdrawing bromine atom and electron-donating methyl groups, which influence its reactivity, solubility, and intermolecular interactions. It is commercially available with purities ranging from 95% to 97% and is priced at approximately €48.00 per gram .

The compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis. For example, it has been employed in the synthesis of heterocyclic building blocks and active pharmaceutical ingredients (APIs) through reactions such as nucleophilic substitution and coupling .

Properties

IUPAC Name |

5-bromo-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJZZTRAZBNBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372229 | |

| Record name | 2-Amino-5-bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-57-7 | |

| Record name | 2-Amino-5-bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-BROMO-4,6-DIMETHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine followed by the introduction of an amino group. One common method includes:

Bromination: 4,6-dimethylpyrimidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4,6-dimethylpyrimidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-4,6-dimethylpyrimidine derivatives.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of 2-amino-4,6-dimethylpyrimidine.

Scientific Research Applications

2-Amino-5-bromo-4,6-dimethylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and nucleic acid binding.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4,6-dimethylpyrimidine involves its interaction with biological targets, such as enzymes or nucleic acids. The amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or alter the structure of nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The amino group at position 2 in this compound enhances hydrogen-bonding capacity, making it suitable for co-crystal formation, as seen in its non-brominated analog (2-amino-4,6-dimethylpyrimidine) with diclofenac . Bromine vs. Methoxy vs. Methyl Groups: 5-Bromo-4,6-dimethoxypyrimidine exhibits higher solubility in polar solvents due to methoxy groups, whereas methyl groups in this compound contribute to steric hindrance, affecting reaction kinetics .

Research Findings and Challenges

- Charge Distribution: The amino group in 2-amino-4,6-dimethylpyrimidine has a charge of –287 kJ/mol, enabling hydrogen bonding with carboxylic acids. However, its brominated analog’s charge distribution remains unquantified, complicating predictions of salt vs. co-crystal formation .

- Synthetic Limitations: Bromination of 2-amino-4,6-dimethylpyrimidine with NBS achieves moderate yields (83%), suggesting room for optimization .

Biological Activity

2-Amino-5-bromo-4,6-dimethylpyrimidine (ABDP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

ABDP possesses a pyrimidine ring with the following structural features:

- Amino group at position 2

- Bromo group at position 5

- Methyl groups at positions 4 and 6

These substituents contribute to its unique chemical properties, enhancing its solubility and reactivity in biological systems.

The biological activity of ABDP is primarily attributed to its interaction with various biological targets, including enzymes and nucleic acids. The amino group facilitates hydrogen bonding, while the bromine atom can participate in halogen bonding, influencing enzyme activity and nucleic acid structures. These interactions can lead to modulation of biochemical pathways, which is crucial for its pharmacological effects.

Anticancer Activity

ABDP has shown promising anticancer properties in several studies:

- Cell Proliferation Inhibition : In vitro studies indicate that ABDP exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in FaDu cells (human pharyngeal carcinoma) with an IC50 value of approximately 1.73 μM .

- Mechanisms of Action : The compound induces apoptosis and autophagy in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins. These findings suggest that ABDP may act as a dual topoisomerase I and II inhibitor, disrupting DNA replication and repair processes .

Anti-inflammatory Properties

ABDP has also been studied for its anti-inflammatory effects. It selectively inhibits COX-2 over COX-1, indicating potential use in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .

Pharmacokinetics

Pharmacokinetic studies suggest that ABDP has high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

- Researchers evaluated the efficacy of ABDP against multiple cancer cell lines using MTT assays. Results indicated that ABDP significantly inhibited cell viability in a dose-dependent manner across different types of cancers, including breast (MCF-7) and lung (A549) cancers.

- Mechanistic Insights :

Data Table: Summary of Biological Activities

| Activity | Effect | IC50/EC50 Value | Cell Line/Model |

|---|---|---|---|

| Antiproliferative | Inhibition of cell growth | 1.73 μM | FaDu (pharyngeal carcinoma) |

| Apoptosis Induction | Increased cleaved caspase-3 levels | N/A | Various cancer cell lines |

| Autophagy Induction | Increased LC3A/B levels | N/A | Various cancer cell lines |

| COX-2 Inhibition | Selective inhibition | N/A | In vitro assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.